

Application Notes and Protocols for Fa-Gly-Oh in Enzymatic Assays

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Compound of Interest

Compound Name: Fa-Gly-Oh

Cat. No.: B1214423

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Introduction

Furanacryloyl-Glycyl-L-Leucine (**Fa-Gly-Oh**) is a chromogenic dipeptide substrate valuable for the continuous monitoring of certain peptidase activities. The furanacryloyl (Fa) group at the N-terminus allows for spectrophotometric detection of its cleavage. Hydrolysis of the peptide bond between the glycine and leucine residues by a suitable enzyme leads to a decrease in absorbance, typically monitored around 340 nm. This characteristic makes **Fa-Gly-Oh** a useful tool in enzyme kinetics, inhibitor screening, and the characterization of proteases such as thermolysin and carboxypeptidases.

These application notes provide detailed protocols for the use of **Fa-Gly-Oh** in enzymatic assays, guidance on data analysis, and a summary of available kinetic data to facilitate its use in research and drug discovery.

Principle of the Assay

The enzymatic assay using **Fa-Gly-Oh** is based on the change in the spectral properties of the furanacryloyl group upon cleavage of the adjacent peptide bond. The intact **Fa-Gly-Oh** molecule has a distinct absorbance spectrum. When an enzyme hydrolyzes the Gly-Leu bond, the resulting Fa-Gly product exhibits a different absorbance spectrum. This change, specifically a decrease in absorbance at a specific wavelength (e.g., 340 nm), is directly proportional to the rate of substrate hydrolysis and thus to the enzyme's activity. The reaction can be monitored

continuously using a spectrophotometer, allowing for the determination of initial reaction velocities.

Applications

- **Enzyme Activity Assays:** **Fa-Gly-Oh** is a convenient substrate for determining the activity of specific endopeptidases and exopeptidases.
- **Enzyme Kinetics:** The substrate can be used to determine key kinetic parameters such as the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_{cat}), which provide insights into enzyme efficiency and substrate affinity.
- **Inhibitor Screening:** The assay is well-suited for high-throughput screening (HTS) campaigns to identify and characterize inhibitors of target proteases. A reduction in the rate of absorbance change in the presence of a test compound indicates inhibitory activity.

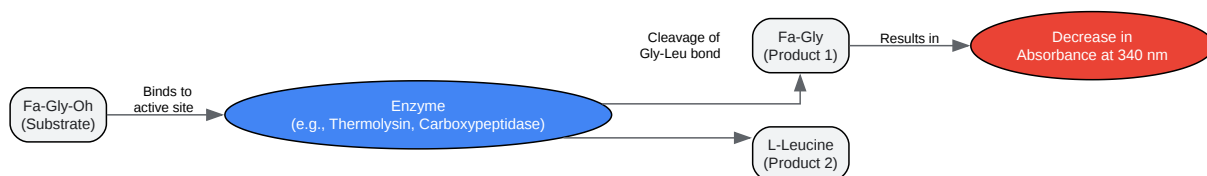
Data Presentation: Kinetic Parameters

The following table summarizes representative kinetic constants for enzymes known or predicted to hydrolyze **Fa-Gly-Oh** or similar substrates. This data is crucial for designing experiments and for comparing the substrate specificity of different enzymes.

Enzyme	Substrate	K _m (mM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)	Assay Conditions	Reference
Thermolysin	N-(3-[2-furyl]acryloyl)-Gly-L-Leu amide (FAGLA)	Not Reported	Variable with temperature	Not Reported	50 mM MES, pH 7.4, 1 mM CaCl ₂ , 4 M NaCl	
Carboxypeptidase A4	Fa-Phe-Phe	0.013	11.7	9.0 x 10 ⁵	Not specified	
Carboxypeptidase A4	Fa-Phe-Leu	0.025	18.3	7.3 x 10 ⁵	Not specified	
Carboxypeptidase A4	Fa-Phe-Met	0.020	11.7	5.8 x 10 ⁵	Not specified	
Carboxypeptidase A4	Fa-Phe-Val	0.040	20.0	5.0 x 10 ⁵	Not specified	
Carboxypeptidase A4	Fa-Phe-Ile	0.050	21.7	4.3 x 10 ⁵	Not specified	

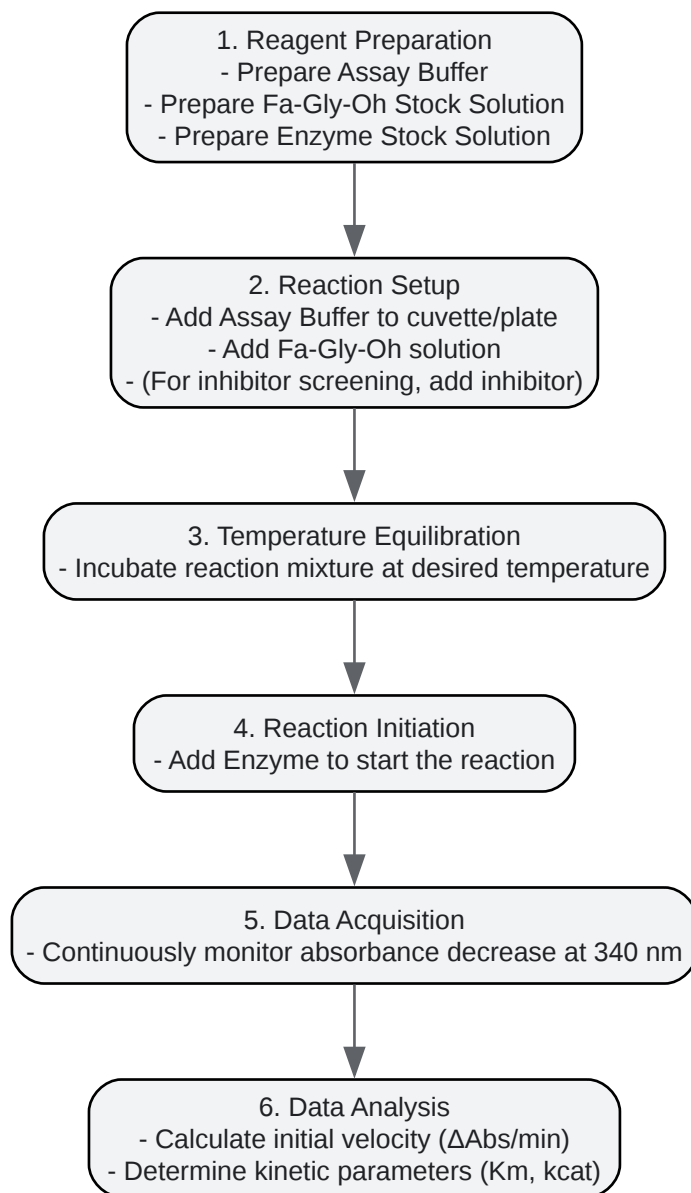
Note: Kinetic data for the direct hydrolysis of **Fa-Gly-Oh** by thermolysin and carboxypeptidase A is not widely available in the literature. The data for FAGLA with thermolysin is provided as a close structural analog. The data for Fa-Phe-X substrates with Carboxypeptidase A4 illustrates the expected range of kinetic parameters for similar substrates.

Mandatory Visualizations



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Enzymatic cleavage of **Fa-Gly-Oh** and signal generation.



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